molecular formula C12H13NO5 B7940598 4-(Cyclobutylmethoxy)-3-nitrobenzoic acid

4-(Cyclobutylmethoxy)-3-nitrobenzoic acid

Cat. No.: B7940598
M. Wt: 251.23 g/mol
InChI Key: SYMYGVJGPOWHPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclobutylmethoxy)-3-nitrobenzoic acid is an organic compound characterized by a cyclobutylmethoxy group attached to a benzoic acid core, with a nitro group at the meta position relative to the carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclobutylmethoxy)-3-nitrobenzoic acid typically involves the following steps:

    Nitration: The nitration of benzoic acid derivatives is achieved using a mixture of concentrated nitric acid and sulfuric acid. This step introduces the nitro group at the meta position.

    Etherification: The introduction of the cyclobutylmethoxy group can be accomplished through a Williamson ether synthesis. This involves reacting the nitrobenzoic acid with cyclobutylmethanol in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclobutylmethoxy)-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts like sulfuric acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles.

    Esterification: Methanol or ethanol with sulfuric acid as a catalyst.

Major Products:

    Reduction: 4-(Cyclobutylmethoxy)-3-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Esterification: Methyl or ethyl 4-(Cyclobutylmethoxy)-3-nitrobenzoate.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of new pharmaceuticals due to its unique structural features.

    Medicine: Investigated for its potential as a drug candidate or as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Cyclobutylmethoxy)-3-nitrobenzoic acid depends on its specific application. In medicinal chemistry, the compound’s effects would be mediated by its interaction with biological targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the cyclobutylmethoxy group may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    4-Methoxy-3-nitrobenzoic acid: Lacks the cyclobutyl group, making it less sterically hindered.

    4-(Cyclopropylmethoxy)-3-nitrobenzoic acid: Contains a cyclopropyl group instead of a cyclobutyl group, affecting its chemical reactivity and physical properties.

    4-(Cyclobutylmethoxy)-2-nitrobenzoic acid: The nitro group is at the ortho position, which can significantly alter its chemical behavior.

Uniqueness: 4-(Cyclobutylmethoxy)-3-nitrobenzoic acid is unique due to the presence of both the cyclobutylmethoxy and nitro groups, which confer distinct steric and electronic properties

Properties

IUPAC Name

4-(cyclobutylmethoxy)-3-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c14-12(15)9-4-5-11(10(6-9)13(16)17)18-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMYGVJGPOWHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.